Potassium ferrioxalate

Description

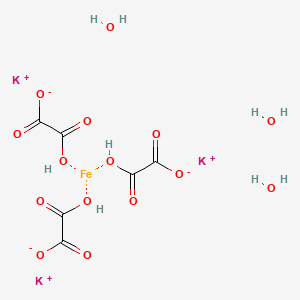

Potassium tris(oxalato)ferrate(III) trihydrate, K₃[Fe(C₂O₄)₃]·3H₂O, is a coordination complex featuring Fe(III) in a high-spin state (S = 5/2) with three bidentate oxalate ligands forming a distorted octahedral geometry . It crystallizes in the monoclinic system (space group P2₁/c) with lattice parameters a = 7.7573 Å, b = 19.8655 Å, c = 10.3489 Å, and β = 107.946° . The compound exhibits a three-dimensional chain structure stabilized by hydrogen bonding and ionic interactions .

Propriétés

Numéro CAS |

5936-11-8 |

|---|---|

Formule moléculaire |

C6FeK3O12 |

Poids moléculaire |

437.20 g/mol |

Nom IUPAC |

tripotassium;iron(3+);oxalate |

InChI |

InChI=1S/3C2H2O4.Fe.3K/c3*3-1(4)2(5)6;;;;/h3*(H,3,4)(H,5,6);;;;/q;;;+3;3*+1/p-6 |

Clé InChI |

ITFSQXFZLRAJIP-UHFFFAOYSA-H |

SMILES canonique |

C(=O)(C(=O)[O-])O.C(=O)(C(=O)[O-])O.C(=O)(C(=O)[O-])O.O.O.O.[K+].[K+].[K+].[Fe] |

Origine du produit |

United States |

Méthodes De Préparation

Reaction Mechanism and Stoichiometry

This method involves the direct reaction of ferric chloride () with oxalic acid () in the presence of potassium hydroxide ()1. The process proceeds via the following steps:

-

Neutralization of Oxalic Acid :

Oxalic acid reacts with potassium hydroxide to form potassium hydrogen oxalate:Excess oxalic acid ensures complete complexation of iron(III).

-

Complexation with Ferric Ions :

Ferric chloride dissolves in the oxalate solution, forming the tris(oxalato)ferrate(III) complex:The reaction is exothermic, requiring controlled addition to avoid decomposition1.

Procedural Details

-

Reagents :

-

Steps :

-

Yield and Product Characteristics :

Synthesis via Ferrous Salt Oxidation

Oxidation of Ammonium Iron(II) Sulfate

This method starts with ferrous iron, which is oxidized to ferric state using hydrogen peroxide ():

Critical Parameters

-

Temperature Control : Maintain at 40°C to prevent decomposition.

-

Ligand Exchange : Excess oxalic acid ensures full displacement of hydroxide ligands.

Alternative Route Using Potassium Oxalate and Ferric Hydroxide

Precipitation-Redissolution Method

Ferric hydroxide () is precipitated from and , then redissolved in oxalic acid:

-

Precipitation :

-

Complex Formation :

reacts with oxalic acid and potassium oxalate:

Analyse Des Réactions Chimiques

Types of Reactions: Potassium tris(oxalato)ferrate(III) trihydrate undergoes various chemical reactions, including:

Oxidation-Reduction Reactions: The ferrioxalate anion can undergo photoreduction, where Fe(III) is reduced to Fe(II) while one of the oxalate ligands is oxidized to carbon dioxide (CO₂) upon exposure to light.

Substitution Reactions: The oxalate ligands can be replaced by other ligands in coordination chemistry reactions.

Common Reagents and Conditions:

Oxidation-Reduction: Light (wavelength < 450 nm) is commonly used to induce photoreduction.

Substitution: Various ligands and appropriate solvents are used depending on the desired substitution reaction.

Major Products:

Applications De Recherche Scientifique

Chemical Properties and Characteristics

- Appearance : Emerald green crystalline solid.

- Solubility : Soluble in hot water; relatively insoluble in cold water.

- Stability : Stable in the dark but decomposes upon exposure to light.

Chemistry

Potassium tris(oxalato)ferrate(III) trihydrate is widely used as a standard in photochemical experiments due to its well-characterized photoreduction properties. The compound undergoes intramolecular redox reactions when exposed to light, reducing iron(III) to iron(II) while oxidizing oxalate groups to carbon dioxide (CO₂). This reaction is fundamental in studies of photochemical processes.

Key Reactions :

Biology

In biological research, potassium ferrioxalate is utilized to study iron metabolism and transport mechanisms. Its ability to mimic biological iron complexes allows researchers to investigate the role of iron in various physiological processes.

Medicine

Recent studies have explored the potential of potassium tris(oxalato)ferrate(III) trihydrate in drug delivery systems and as a contrast agent for imaging techniques such as MRI. The compound's photochemical properties may enhance the efficacy of imaging by improving contrast through targeted delivery.

Industrial Applications

In industrial chemistry, this compound serves as a precursor for synthesizing other coordination compounds and nanocrystalline metallic oxides. Its stability and reactivity make it valuable in producing materials with specific electronic and optical properties.

Case Study 1: Photochemical Behavior

A study published in the Journal of Solid State Chemistry investigated the photochemical behavior of potassium tris(oxalato)ferrate(III) trihydrate under varying light conditions. The results demonstrated significant changes in the oxidation states of iron ions upon exposure to UV light, confirming its utility as a photochemical standard .

Case Study 2: Medical Imaging

Research conducted on the use of this compound as a contrast agent for MRI showed promising results. The compound's ability to enhance signal intensity was evaluated through various imaging trials, indicating its potential application in medical diagnostics .

Mécanisme D'action

The primary mechanism of action for potassium tris(oxalato)ferrate(III) trihydrate involves its photoreduction. Upon exposure to light, the Fe(III) in the ferrioxalate anion is reduced to Fe(II), and one of the oxalate ligands is oxidized to CO₂ . This reaction is significant in photochemical studies and applications.

Comparaison Avec Des Composés Similaires

Research Findings and Insights

- Structural Flexibility : The tris(oxalato)ferrate(III) framework accommodates diverse cations (K⁺, Na⁺, NH₄⁺, Ba²⁺) without significant Fe-O bond distortion, underscoring oxalate's versatility as a ligand .

- Thermal Decomposition : All analogs decompose via CO₂/CO release, but counterions influence intermediate phases. For example, K₃[Fe(C₂O₄)₃]·3H₂O forms K₂CO₃, while NH₄⁺ analogs release NH₃ .

- Magnetic Trends : Paramagnetism dominates at room temperature, but low-temperature antiferromagnetic ordering is observed in K⁺ and Na⁺ analogs due to spin-canting effects .

Activité Biologique

Potassium tris(oxalato)ferrate(III) trihydrate, with the formula K3[Fe(C2O4)3]·3H2O, is a coordination complex that has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, characterization, and biological properties, particularly its antibacterial activity.

Synthesis and Characterization

The synthesis of potassium tris(oxalato)ferrate(III) trihydrate involves the reaction of potassium oxalate monohydrate with ferric chloride in aqueous solution. The general reaction can be represented as:

This compound appears as a green crystalline solid that is soluble in hot water but less so in cold water. Characterization techniques such as UV-Visible and FT-IR spectroscopy have been employed to confirm its structure and purity .

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of potassium tris(oxalato)ferrate(III) trihydrate against various bacterial strains. A notable study evaluated its efficacy against Staphylococcus aureus , Bacillus subtilis , and Escherichia coli . The results indicated that:

- Staphylococcus aureus : Sensitive at concentrations ranging from 100 to 400 mg/mL.

- Bacillus subtilis : Sensitive at concentrations from 200 to 400 mg/mL.

- Escherichia coli : No sensitivity was observed within the tested concentration range .

The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were determined, demonstrating that while the compound effectively inhibited the growth of certain bacteria, it did not affect E. coli.

Table 1: Antibacterial Activity Summary

| Bacterial Strain | MIC Range (mg/mL) | MBC Range (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 100 - 400 | Not specified |

| Bacillus subtilis | 200 - 400 | Not specified |

| Escherichia coli | No inhibition | N/A |

The antibacterial action of potassium tris(oxalato)ferrate(III) trihydrate may be attributed to its ability to interfere with bacterial metabolic processes. The metal ion in the complex can disrupt cellular functions by binding to essential biomolecules or by generating reactive oxygen species (ROS), which can damage cellular components .

Case Studies

-

Antimicrobial Potential Study :

A study conducted by Ogori et al. investigated the antibacterial activity of potassium tris(oxalato)ferrate(III) trihydrate against clinical isolates. The findings suggested that this compound could serve as a potential alternative antibacterial agent, especially in light of rising antibiotic resistance . -

Photochemical Properties :

Another area of research focused on the photochemical behavior of this compound under UV light. It was found that exposure to light could enhance its reactivity, potentially increasing its efficacy as an antibacterial agent through photodynamic mechanisms .

Q & A

Q. Table 1. Key Characterization Techniques for [Fe(C₂O₄)₃]³⁻

Q. Table 2. Comparative Magnetic Data

| Compound Form | Magnetic Behavior | Transition Temperature | References |

|---|---|---|---|

| K₃[Fe(C₂O₄)₃]·3H₂O | Paramagnetic (T > 2.5 K) | 2.5 K (AFM ordering) | |

| K₂.₇₂[Fe(C₂O₄)₃]·3.17H₂O | Enhanced AFM coupling due to cation deficiency | 1.8 K |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.